molecular formula C20H19BrFN3O2S B3304148 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 921572-19-2

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B3304148
CAS No.: 921572-19-2
M. Wt: 464.4 g/mol
InChI Key: PZGXKXITPWLDCZ-UHFFFAOYSA-N
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Description

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that features a combination of bromine, sulfur, fluorine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromobenzyl chloride, 4-fluorobenzylamine, and imidazole derivatives. The synthetic route may involve:

    Nucleophilic substitution: Reacting 4-bromobenzyl chloride with a thiol to form the sulfanyl derivative.

    Imidazole formation: Cyclization reactions to form the imidazole ring.

    Acylation: Introducing the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. The presence of the imidazole ring and the sulfanyl group can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of bromine, fluorine, and imidazole moieties may provide unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The imidazole ring can act as a ligand for metal ions, potentially affecting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic acid
  • 4-Bromophenyl methyl sulfone
  • 4-Bromo-2-fluorobenzylamine

Uniqueness

The uniqueness of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide lies in its combination of functional groups. The presence of both bromine and fluorine atoms, along with the imidazole and sulfanyl groups, provides a versatile platform for chemical modifications and potential biological activity.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrFN3O2S/c21-16-5-1-15(2-6-16)13-28-20-24-10-18(12-26)25(20)11-19(27)23-9-14-3-7-17(22)8-4-14/h1-8,10,26H,9,11-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGXKXITPWLDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Reactant of Route 3
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Reactant of Route 4
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Reactant of Route 6
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

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